molecular formula C15H21NO3 B2484743 Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate CAS No. 2408964-33-8

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate

Cat. No.: B2484743
CAS No.: 2408964-33-8
M. Wt: 263.337
InChI Key: YDUDOTCQCCPZFZ-JNSHFYNHSA-N
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Description

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is an organic compound with the molecular formula C16H23NO3. It is a solid crystalline substance that is colorless to pale yellow at room temperature and has a distinct odor. This compound is soluble in various solvents and remains stable in air .

Preparation Methods

The synthesis of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate typically involves organic synthesis reactions. One common method includes the reaction of tert-butyl carbamate with 3-hydroxy-1-phenylcyclobutylmethyl chloride under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, alkyl halides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDOTCQCCPZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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